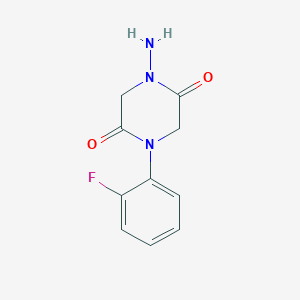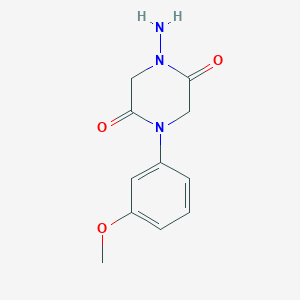![molecular formula C19H14N2O3S B292013 N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292013.png)
N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea is not fully understood, but it is believed to act through the inhibition of various enzymes and the modulation of neurotransmitter activity. Specifically, this compound has been shown to inhibit the activity of various kinases, including protein kinase B (Akt) and glycogen synthase kinase 3β (GSK-3β), which are involved in numerous cellular processes. Additionally, it has been found to modulate the activity of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea has been found to exhibit a range of biochemical and physiological effects, including anti-cancer activity, modulation of neurotransmitter activity, and inhibition of various enzymes. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea in lab experiments include its potent anti-cancer activity, its ability to modulate neurotransmitter activity, and its potential as an inhibitor of various enzymes. Additionally, this compound has been found to exhibit low toxicity in vitro, making it a relatively safe tool for scientific research. However, the limitations of using this compound include its relatively complex synthesis method and its limited availability, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for research on N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea. One potential direction is the development of new cancer therapies based on this compound, either alone or in combination with other anti-cancer agents. Additionally, further research is needed to fully understand the mechanism of action of this compound, including its interactions with various enzymes and neurotransmitters. Furthermore, this compound may have potential applications in the treatment of neurological disorders, such as Parkinson's disease and depression, and further research is needed to explore these potential applications. Finally, the synthesis of new analogs of this compound may lead to the discovery of more potent and selective inhibitors of various enzymes, making it a valuable tool for drug discovery.
Synthesemethoden
The synthesis of N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea involves a multi-step process that has been described in detail in several scientific publications. The first step involves the synthesis of 4-oxo-4H-thieno[3,4-c]chromene, which is then reacted with 4-aminotoluene to yield the final product. The purity and yield of the product can be improved through various purification techniques, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea has been used in several scientific studies for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. This compound has been shown to exhibit potent anti-cancer activity, making it a promising candidate for the development of new cancer therapies. Additionally, it has been found to modulate the activity of various neurotransmitters, making it a potential tool for studying the mechanisms underlying neurological disorders. Furthermore, this compound has been investigated for its potential to act as an inhibitor of various enzymes, making it a valuable tool for drug discovery.
Eigenschaften
Molekularformel |
C19H14N2O3S |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-3-(4-oxothieno[3,4-c]chromen-3-yl)urea |
InChI |
InChI=1S/C19H14N2O3S/c1-11-6-8-12(9-7-11)20-19(23)21-17-16-14(10-25-17)13-4-2-3-5-15(13)24-18(16)22/h2-10H,1H3,(H2,20,21,23) |
InChI-Schlüssel |
BBMXHSVZLKTBPK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone](/img/structure/B291939.png)
![1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291941.png)
![1-[4-Amino-3-[2-(1-pyrrolidinyl)ethylthio]-5-thieno[2,3-c]isothiazolyl]ethanone](/img/structure/B291942.png)
![{4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone](/img/structure/B291943.png)
![{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone](/img/structure/B291945.png)
![1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291946.png)
![Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B291947.png)
![3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B291951.png)
![3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B291952.png)
![N-methyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea](/img/structure/B291954.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291955.png)